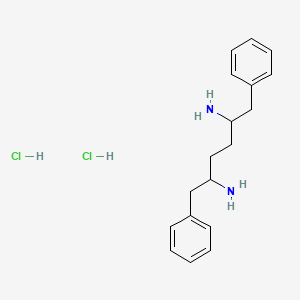

1,6-Diphenylhexane-2,5-diamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,6-Diphenylhexane-2,5-diamine;dihydrochloride is a chemical compound with the molecular formula C18H26Cl2N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two phenyl groups attached to a hexane backbone, with amine groups at the 2 and 5 positions, and it is typically found in its dihydrochloride salt form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Diphenylhexane-2,5-diamine;dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and hexane derivatives.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired compound.

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated equipment and continuous flow processes can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

1,6-Diphenylhexane-2,5-diamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The amine groups can participate in substitution reactions with various reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce substituted amine compounds .

Scientific Research Applications

1,6-Diphenylhexane-2,5-diamine;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 1,6-Diphenylhexane-2,5-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1,6-Diphenylhexane-2,5-diamine;dihydrochloride can be compared with other similar compounds, such as:

1,6-Diphenylhexane-2,5-diamine: The base compound without the dihydrochloride salt form.

1,6-Diphenylhexane-2,5-diamine;monohydrochloride: A similar compound with a different salt form

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for various applications in scientific research and industry. Its dihydrochloride form enhances its solubility and stability, making it more versatile for different uses .

Biological Activity

1,6-Diphenylhexane-2,5-diamine; dihydrochloride (CAS RN 1247119-31-8) is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

1,6-Diphenylhexane-2,5-diamine; dihydrochloride features a hexane backbone with two phenyl groups and amine functionalities at positions 2 and 5. Its molecular formula is C18H24N2·2HCl, with a molecular weight of approximately 341.32 g/mol. The compound's unique structural properties contribute to its solubility and reactivity, making it suitable for various applications in organic synthesis and pharmaceuticals.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor , which can modulate various biochemical pathways. The exact mechanism often depends on the biological target being studied. For instance, it may inhibit specific enzymatic reactions or alter receptor activity, leading to therapeutic effects in various conditions.

Biological Activities

Research indicates several notable biological activities associated with 1,6-diphenylhexane-2,5-diamine; dihydrochloride:

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral effects, potentially making it a candidate for developing antiviral agents.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which is crucial for understanding its pharmacological potential.

- Chiral Ligand : It serves as a chiral ligand in asymmetric synthesis, aiding in the development of enantiomerically pure compounds.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Potential antiviral effects under investigation | |

| Enzyme Inhibition | Inhibits specific enzymes affecting metabolic pathways | |

| Chiral Ligand | Used in asymmetric synthesis |

Case Study: Antiviral Research

In one study focusing on the antiviral properties of 1,6-diphenylhexane-2,5-diamine; dihydrochloride, researchers evaluated its effectiveness against various viral strains. The results indicated significant inhibition of viral replication at certain concentrations. This suggests potential utility in formulating new antiviral therapies.

Applications in Medicine and Industry

The compound is not only relevant in academic research but also has practical applications:

- Pharmaceutical Development : It is investigated as a precursor in drug formulation processes and quality control standards for antiviral drugs such as Cobicistat.

- Organic Synthesis : Its role as a building block in synthesizing complex organic molecules highlights its importance in chemical research.

Properties

Molecular Formula |

C18H26Cl2N2 |

|---|---|

Molecular Weight |

341.3 g/mol |

IUPAC Name |

1,6-diphenylhexane-2,5-diamine;dihydrochloride |

InChI |

InChI=1S/C18H24N2.2ClH/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14,19-20H2;2*1H |

InChI Key |

XTTBTZPGZLVADL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.